molecular formula C20H24N4O4S2 B2458562 4-(N,N-diethylsulfamoyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1219842-18-8

4-(N,N-diethylsulfamoyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2458562
M. Wt: 448.56
InChI Key: MQIRDQIUCRSCDS-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Applications

Heterocyclic Compound Synthesis

Research into thiophene-based heterocyclic compounds, similar to the one , has been conducted with the aim of synthesizing derivatives for various applications. For instance, studies on benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles have led to the creation of diverse heterocyclic derivatives, including pyrazoles and pyrimidines, which are of interest due to their potential applications in medicinal chemistry and as agricultural chemicals (Mohareb et al., 2004).

Phosphonylbenzyl Chain Containing Pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidines

Another study focused on the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, which, like the compound , contain a pyrazole ring. These compounds were explored for their potential as antagonists for the A2A adenosine receptor or as lead compounds for pesticides (Xiao et al., 2008).

Antiproliferative Activities

Pyrazole-Sulfonamide Derivatives

Compounds structurally related to 4-(N,N-diethylsulfamoyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. A study involving pyrazole-sulfonamide derivatives demonstrated significant antiproliferative effects, showcasing the therapeutic potential of such compounds (Mert et al., 2014).

Fluorescent Properties and Applications

Novel Blue Emitting Fluorophores

Research into derivatives that incorporate the N,N-diethylamino group and hydroxyphenyl components has led to the development of novel blue emitting fluorophores. These compounds are studied for their photophysical properties, demonstrating applications in materials science for the creation of fluorescent materials (Padalkar et al., 2015).

Carbonic Anhydrase Inhibition

Aromatic Sulfonamide Inhibitors

Studies have explored the synthesis and characterization of aromatic sulfonamides, including those with diethylsulfamoyl groups, as inhibitors of carbonic anhydrase isoenzymes. These inhibitors show promise in the treatment of conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-3-23(4-2)30(27,28)16-9-7-15(8-10-16)20(26)21-19-14-17(18-6-5-13-29-18)22-24(19)11-12-25/h5-10,13-14,25H,3-4,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIRDQIUCRSCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide

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